![molecular formula C23H25ClO12 B12410592 Malvidin-3-glucoside-d6 (chloride)](/img/structure/B12410592.png)
Malvidin-3-glucoside-d6 (chloride)
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Overview
Description
Malvidin-3-glucoside-d6 (chloride) is a derivative of malvidin, an anthocyanin commonly found in various fruits and vegetables. Anthocyanins are water-soluble pigments responsible for the red, blue, and purple colors in plants. Malvidin-3-glucoside-d6 (chloride) is particularly noted for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malvidin-3-glucoside-d6 (chloride) typically involves the glycosylation of malvidin with glucose under acidic conditions. The reaction is catalyzed by enzymes or chemical catalysts to ensure the attachment of the glucose moiety at the 3-position of the malvidin molecule. The deuterium labeling (d6) is achieved by incorporating deuterium atoms into the glucose molecule before the glycosylation process .
Industrial Production Methods
Industrial production of malvidin-3-glucoside-d6 (chloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through optimized fermentation conditions, including controlled pH, temperature, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
Malvidin-3-glucoside-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced anthocyanins.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.
Substitution: Common reagents include methyl iodide and dimethyl sulfate under neutral or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced anthocyanins.
Substitution: Formation of methoxylated derivatives.
Scientific Research Applications
Food Science Applications
Antioxidant Properties
Malvidin-3-glucoside-d6 (chloride) exhibits significant antioxidant capabilities, which are crucial in food preservation and health benefits. Studies indicate that malvidin glycosides can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in food products and enhancing their shelf life. For instance, a study demonstrated that malvidin-3-glucoside effectively decreased ROS levels in human umbilical vein endothelial cells, suggesting its protective role against oxidative damage .
Colorant in Food Products
As an anthocyanin, malvidin-3-glucoside-d6 (chloride) contributes to the coloration of various food products. Its vibrant purple hue makes it an attractive natural colorant in beverages, confectionery, and dairy products. The stability of this compound under different pH conditions enhances its utility as a food colorant, aligning with consumer preferences for natural additives .
Pharmacological Applications
Anti-inflammatory Effects
Research has shown that malvidin-3-glucoside-d6 (chloride) possesses anti-inflammatory properties. In vitro studies demonstrated that this compound inhibited pro-inflammatory pathways in bovine aortic endothelial cells pretreated with peroxynitrite, leading to decreased expression of pro-apoptotic proteins and reduced mitochondrial membrane depolarization . These findings suggest potential therapeutic applications in managing inflammatory diseases.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective effects of malvidin-3-glucoside-d6 (chloride). A study indicated that this compound could counteract anxiety and depression by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . Such properties position malvidin-3-glucoside-d6 (chloride) as a candidate for developing functional foods aimed at mental health improvement.
Biochemical Research Applications
Reference Standard in Analytical Chemistry
Malvidin-3-glucoside-d6 (chloride) serves as a primary reference standard in analytical chemistry for quantifying anthocyanins in various matrices. Its certified absolute purity allows researchers to accurately measure anthocyanin content in food samples, which is essential for nutritional studies and quality control .
Impact on Nutritional Studies
The compound's role in understanding the nutritional attributes of foods is significant. Studies measuring molar absorbance have correlated higher anthocyanin content with improved health benefits, emphasizing the importance of malvidin derivatives like malvidin-3-glucoside-d6 (chloride) in dietary assessments .
Mechanism of Action
Malvidin-3-glucoside-d6 (chloride) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
Similar Compounds
Cyanidin-3-glucoside: Another anthocyanin with similar antioxidant properties but different color properties.
Delphinidin-3-glucoside: Known for its strong antioxidant activity and blue color.
Pelargonidin-3-glucoside: Exhibits antioxidant and anti-inflammatory properties but with a different color spectrum
Uniqueness
Malvidin-3-glucoside-d6 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its specific glycosylation pattern also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25ClO12 |
---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1/i1D3,2D3; |
InChI Key |
YDIKCZBMBPOGFT-HXRGSFDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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